Inositol
Overview
Description
Inositol is a naturally occurring compound that belongs to the vitamin B complex group, often referred to as vitamin B8, although it does not meet the criteria to be classified as a vitamin . It is a carbohydrate, specifically a sugar alcohol, with the chemical formula C6H12O6. This compound exists in nine stereoisomeric forms, with myo-inositol being the most common and biologically significant . It plays a crucial role in various cellular processes, including cell membrane formation, signal transduction, and osmoregulation .
Mechanism of Action
- Inositol primarily acts as a precursor to the phosphatidylthis compound (PI) cycle within cells . The PI cycle plays a crucial role in cellular signaling and communication.
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Inositol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. This compound phosphates, including InsP3, InsP6, and other pyrophosphates, play important roles in cellular metabolic and signal transduction pathways involved in the control of cell proliferation, differentiation, RNA export, DNA repair, energy transduction, ATP regeneration, and numerous others .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by mediating cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors, and participates in osmoregulation . This compound also plays a vital role in the phosphatidylthis compound signaling pathway, which is involved in regulating important cellular processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in different physiological processes as a key player in signal pathways, including reproductive, hormonal, and metabolic modulation . Genetic mutations in genes coding for proteins of this compound synthesis and transport, competitive processes with structurally similar molecules, and the administration of specific drugs that cause a central depletion of this compound can lead to a reduction of this compound levels .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The highest this compound concentration is observed in the first hour after oral administration in the serum of all tested rats. Then, the concentration begins decreasing immediately after the maximal peak. The this compound concentration continues to decrease, but after 24 h its level is still higher than before the administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Each animal received a solution of this compound (2 g/kg) in distilled water by oral gavage . Myo-inositol deficiency leads to intestinal lipodystrophy in animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. The synthesis of inositols produced in the brain occurs to a lesser extent relative to the peripheral tissues . This compound and its phosphate derivatives are natural molecules involved in several biochemical and metabolic functions in different organs and tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Several mechanisms contribute to regulate cellular and tissue homeostasis of this compound levels, including its endogenous synthesis and catabolism, transmembrane transport, intestinal adsorption and renal excretion .
Subcellular Localization
This compound and its derivatives have specific subcellular localizations that affect their activity or function. MIOX2 is a cytoplasmic protein, while MIOX4 is present mostly in the cytoplasm, but also occasionally in the nucleus . These data suggest that this compound oxidation in the shoot may influence root growth responses during low energy/nutrient conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol can be synthesized through enzymatic catalysis using starch and cellulose or their derivatives as substrates . The process involves a multi-enzyme reaction system that includes α-glucan phosphorylase, phosphoglucomutase, this compound-3-phosphate synthase, and this compound monophosphatase . The reaction conditions are optimized to enhance the yield and efficiency of this compound production.
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of phytic acid (this compound hexaphosphate) under high temperature and pressure . This method requires stringent material specifications and involves complex refining processes to obtain pure this compound . Recent advancements have focused on enzymatic methods to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Inositol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be phosphorylated to form this compound phosphates, which are crucial in cellular signaling .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Major Products: The major products formed from these reactions include various this compound phosphates, such as this compound hexakisphosphate (phytic acid), which play significant roles in cellular processes .
Scientific Research Applications
Inositol has a wide range of applications in scientific research:
Chemistry: this compound derivatives are used in the synthesis of complex molecules and as chiral building blocks.
Biology: this compound is essential for cell membrane formation and signal transduction.
Medicine: this compound is used in the treatment of conditions like polycystic ovary syndrome, depression, and anxiety disorders.
Industry: this compound is used in the food and feed industry as a nutritional supplement.
Comparison with Similar Compounds
Inositol is unique among its similar compounds due to its widespread occurrence and biological significance. Similar compounds include:
Myo-inositol: The most common and biologically active form of this compound.
Scyllo-inositol: Known for its potential therapeutic effects in neurodegenerative diseases.
D-chiro-inositol: Used in the treatment of insulin resistance and polycystic ovary syndrome.
Neo-inositol, Muco-inositol, and L-chiro-inositol: These are less common but have specific biological roles.
This compound’s versatility and involvement in numerous cellular processes make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
Record name | myo-Inositol | |
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Record name | Inositol | |
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Record name | neo-Inositol | |
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Record name | muco-Inositol | |
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Record name | chiro-Inositol | |
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Record name | allo-Inositol | |
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Record name | scyllo-Inositol | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
Record name | myo-Inositol | |
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Mechanism of Action |
The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals. | |
Record name | Inositol | |
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CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
Record name | (-)-chiro-Inositol | |
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Record name | Chiro-inositol, (-)- | |
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Record name | Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Epi-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Muco-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1L-chiro-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | scyllo-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CIS-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MUCO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SCYLLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPI-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What is the primary biological function of myo-inositol in plants?
A1: Research suggests that myo-inositol serves as the main precursor for phosphatidylinositol (PtdIns) and phosphatidylthis compound phosphates (PIPs) synthesis in plants. These lipids are essential for endomembrane structure, vesicle trafficking, and auxin-regulated embryogenesis []. Depletion of myo-inositol in Arabidopsis by knocking out multiple MIPS genes, which encode d-myo-inositol-3-phosphate synthase, resulted in abnormal embryo development, altered auxin distribution, and affected membrane trafficking [].
Q2: How does myo-inositol impact calcium signaling in cells?
A2: Myo-inositol is a precursor to this compound 1,4,5-trisphosphate (Ins(1,4,5)P3), a key secondary messenger in calcium signaling []. When cell surface receptors are activated, phospholipase C hydrolyzes phosphatidylthis compound 4,5-bisphosphate, producing Ins(1,4,5)P3 and diacylglycerol. Ins(1,4,5)P3 then binds to its receptor on intracellular calcium stores, triggering the release of calcium ions into the cytoplasm []. This calcium release plays a crucial role in various cellular processes, including muscle contraction, neurotransmission, and hormone secretion.
Q3: How does hyperglycemia affect myo-inositol metabolism?
A3: Studies suggest that elevated glucose levels can inhibit myo-inositol metabolism through two main mechanisms []:
- Competitive Inhibition of Transport: Glucose competes with myo-inositol for transport into cells, potentially leading to reduced intracellular myo-inositol levels [].
- Polyol Pathway Activation: Hyperglycemia can increase glucose flux through the polyol pathway, leading to sorbitol accumulation. This accumulation can cause osmotic stress and non-competitively inhibit myo-inositol transport, further reducing cellular myo-inositol content [].
Q4: What role does this compound play in fungal sexual reproduction and virulence?
A4: Research on Cryptococcus neoformans reveals that myo-inositol is a crucial factor for both sexual reproduction and virulence []. This fungus utilizes myo-inositol as a sole carbon source and possesses an expanded family of myo-inositol transporter (ITR) genes []. These transporters, particularly Itr1 and Itr1A, are crucial for myo-inositol's stimulatory effect on mating []. Furthermore, disrupting this compound acquisition pathways, either by deleting ITR genes or the INO1 gene (encoding this compound 1-phosphate synthase), compromises fungal virulence in a murine inhalation model, highlighting the importance of this compound sensing and uptake for infectivity [].
Q5: How is this compound metabolized in the cell?
A5: this compound metabolism involves a complex network of phosphorylation and dephosphorylation reactions. One key pathway is the phosphatidylthis compound cycle, where this compound is incorporated into phosphatidylthis compound, further phosphorylated to generate phosphatidylthis compound 4-phosphate (PIP) and phosphatidylthis compound 4,5-bisphosphate (PIP2) [, ]. These PIPs act as signaling molecules and can be hydrolyzed by phospholipase C to release second messengers like this compound 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) []. IP3 triggers calcium release from intracellular stores [], while DAG activates protein kinase C, leading to downstream signaling events []. IP3 is further metabolized by both phosphorylation and dephosphorylation reactions [].
Q6: What are the different ways in which Candida albicans can acquire this compound during infection?
A6: Candida albicans can acquire this compound through two equally effective mechanisms during infection []:
Q7: Can the transport of D-chiro-inositol across intestinal cells be enhanced?
A7: Yes, research shows that α-Lactalbumin peptides, obtained through simulated gastrointestinal digestion, significantly enhance the intestinal absorption of D-chiro-inositol []. This enhancement is attributed to the ability of these peptides to increase paracellular permeability in a reversible manner without causing cytotoxicity []. This effect involves temporary rearrangements of the F-actin apical cytoskeleton and the tight junction protein ZO-1 [].
Q8: What are this compound pyrophosphates and what is their significance?
A8: this compound pyrophosphates are highly energetic signaling molecules characterized by the presence of pyrophosphate groups [, ]. Two key members are diphosphothis compound pentakisphosphate (InsP7 or 5-InsP7) and bis-diphosphothis compound tetrakisphosphate (InsP8 or 1,5-InsP8) []. These molecules are present in various organisms and are synthesized by this compound hexakisphosphate kinases (InsP6Ks) []. Notably, they play essential roles in cellular processes like DNA repair and homologous recombination [], with their absence leading to impaired DNA repair mechanisms.
Q9: How does the structure of this compound phosphates relate to their biological activity?
A9: The phosphorylation state and isomerization of this compound rings are crucial for their biological activity. For instance, while Ins(1,4,5)P3 acts as a second messenger for calcium release [], other isomers like Ins(1,3,4)P3 are involved in distinct signaling pathways []. Furthermore, the addition of pyrophosphate groups to generate this compound pyrophosphates like InsP7 and InsP8 confers unique signaling properties involved in processes like DNA repair and energy sensing [, ]. The diverse array of phosphorylation patterns and isomers highlights the intricate regulatory mechanisms of this compound signaling in various cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.